molecular formula C22H22N4O2 B6422675 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015543-37-9

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422675
CAS No.: 1015543-37-9
M. Wt: 374.4 g/mol
InChI Key: ULFKBIMQOSTZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A 3,4-dimethoxyphenyl group at position 2, which may enhance lipophilicity and influence receptor binding.
  • Methyl groups at positions 3 and 5, contributing to steric effects and metabolic stability.
  • An N-phenylamine substituent at position 7, modulating electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)15(2)21(25-26)16-10-11-18(27-3)19(13-16)28-4/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFKBIMQOSTZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the N-Phenylamine Group

The 7-amino position is functionalized via nucleophilic aromatic substitution (NAS) or Ullmann coupling. In a two-step process:

  • The 7-chloro intermediate is generated by treating the pyrazolo[1,5-a]pyrimidine core with POCl₃ at 110°C.

  • Reaction with aniline in the presence of CuI and K₂CO₃ in DMF at 120°C for 12 hours introduces the N-phenyl group.

Yields for this step range from 65% to 78%, depending on the purity of the chloro intermediate.

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial protocols prioritize continuous flow reactors to enhance reproducibility. Key parameters include:

  • Residence time : 5–7 minutes

  • Temperature : 150°C

  • Catalyst : Amberlyst-15 (for acid-mediated cyclization)

This method achieves a throughput of 1.2 kg/day with ≥95% purity after recrystallization.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields crystals with 99.2% purity.

  • Column Chromatography : Silica gel (230–400 mesh) eluted with ethyl acetate/hexane (1:2) removes byproducts like unreacted aniline.

Structural Confirmation and Analytical Data

Post-synthesis characterization employs:

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, pyrimidine-H), 3.89 (s, 6H, OCH₃), 2.41 (s, 6H, CH₃).

  • X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between the dimethoxyphenyl and pyrimidine rings.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)TimeScalabilitySource
Conventional HeatingAcetic acid, 100°C688hModerate
Microwave-Assisted150 W, DMF8325mHigh
Continuous FlowAmberlyst-15, 150°C917mIndustrial

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing formation of [1,5-a] vs. [1,2-a] isomers is minimized using electron-deficient β-enaminones.

  • Byproduct Formation : Unreacted aniline is removed via aqueous washes (pH 3–4).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure and properties make it of significant interest in medicinal chemistry and pharmacological research. This article explores its applications in various scientific fields, particularly focusing on its therapeutic potential and biological activities.

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Key areas of research include:

1. Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine are effective against viral infections. The compound's mechanism involves inhibiting viral replication by targeting specific enzymes within the virus lifecycle .

2. Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. It is believed to act by inhibiting key signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activities of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be summarized as follows:

Activity Description
AntiviralInhibits viral replication; potential use in antiviral therapies.
AnticancerExhibits cytotoxicity against cancer cells; targets proliferation pathways.
Anti-inflammatoryModulates inflammatory responses; potential use in treating chronic inflammation.

Case Studies

Several studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in clinical and laboratory settings:

1. Study on Antiviral Properties
In a study published in 2015, a derivative of this compound was shown to significantly reduce viral load in infected cell cultures. The study highlighted its potential as a therapeutic agent against specific viral infections .

2. Investigation into Anticancer Effects
A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways .

3. Research on Anti-inflammatory Mechanisms
A study demonstrated that the compound effectively reduced pro-inflammatory cytokines in a mouse model of arthritis, suggesting its potential for treating autoimmune conditions .

Synthesis and Mechanism of Action

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions utilizing strong bases and solvents like DMF or DMSO . The mechanism of action is primarily through enzyme inhibition, where the compound binds to active sites on target enzymes, disrupting their function and leading to therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among analogs include substitutions at positions 2, 3, 5, and 5. Below is a comparative analysis:

Compound Name / CAS No. Molecular Formula Substituents (Positions) Molecular Weight Key References
Target Compound C23H24N4O2 2: 3,4-dimethoxyphenyl; 3,5: methyl; 7: N-phenyl 388.5
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1015596-82-3) C22H21ClN4O2 2: 3,4-dimethoxyphenyl; 3,5: methyl; 7: N-(4-chlorophenyl) 408.9
2-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1015597-62-2) C23H24N4O3 2: 3,4-dimethoxyphenyl; 3,5: methyl; 7: N-(3-methoxyphenyl) 404.5
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) C25H20FN5 2: None; 3: 4-fluorophenyl; 5: phenyl; 7: N-(pyridin-2-ylmethyl) 409.2
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 6a–m) Varies 7: CF3; 3,5: diverse substituents (e.g., aryl, alkyl) Varies
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with analogs bearing 4-fluorophenyl (electron-withdrawing) or trifluoromethyl groups, which may alter solubility and binding affinity .
  • N-Substituent Diversity : The N-phenyl group in the target compound differs from N-(pyridin-2-ylmethyl) in Compound 47, which showed anti-mycobacterial activity (64% yield, purity 99.1%) . Chlorine (CAS 1015596-82-3) and methoxy (CAS 1015597-62-2) substituents on the N-aryl moiety further modulate steric and electronic profiles .
Anti-Mycobacterial Activity:
  • Compound 47 : Exhibited 64% yield and 99.1% purity, with structural features (3-fluorophenyl, 5-phenyl, N-(pyridin-2-ylmethyl)) correlated with anti-tubercular activity .
  • Pyridin-2-ylmethyl vs. Phenyl : N-(pyridin-2-ylmethyl) analogs (e.g., Compounds 47–51) demonstrated enhanced activity compared to N-aryl derivatives, likely due to improved hydrogen bonding with target enzymes .
Impact of Trifluoromethyl Groups:
  • 7-(Trifluoromethyl) Derivatives : These compounds (e.g., 6a–m) were synthesized via SNAr and Suzuki–Miyaura reactions, showing that the CF3 group enhances metabolic stability and bioavailability .
Missing Data for Target Compound:

While the target compound’s biological data is absent in the evidence, its 3,4-dimethoxyphenyl and methyl substituents suggest intermediate lipophilicity (clogP ~3.5–4.0), which may balance membrane permeability and aqueous solubility .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antiviral applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_4O_2. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with methoxy and methyl groups, which are crucial for its biological activity.

In Vitro Studies

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic leukemia), and MCF-7 (breast cancer) cell lines.
  • Results : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. For instance, it exhibited an IC50 value of approximately 1.6 µM against MCF-7 cells .

The mechanism underlying its antiproliferative activity appears to involve the induction of apoptosis. Specifically, it has been shown to activate caspase pathways and induce poly(ADP-ribose) polymerase (PARP) cleavage, which are critical markers of apoptotic cell death .

Table 1: Antiproliferative Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
K5623.2Apoptosis induction via caspase activation
MV4-112.8PARP cleavage and apoptosis
MCF-71.6Inhibition of PCNA and apoptosis

The biological activity of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and PARP cleavage .
  • Inhibition of Cell Proliferation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication .
  • Microtubule Disruption : Observations indicate that the compound may affect microtubule dynamics, contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study demonstrated that derivatives with bulky substituents at specific positions exhibited reduced antiproliferative activity compared to their less substituted counterparts. This suggests that structural modifications can significantly influence biological efficacy .
  • Another investigation into related compounds found that modifications at the 3-position enhanced selectivity against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like substituted pyrazoles and pyrimidines under reflux conditions. For example:

Core Formation : React 3,4-dimethoxyphenylacetone with hydrazine derivatives to form the pyrazole ring.

Pyrimidine Annulation : Use a cyclocondensation agent (e.g., DMF-DMA) to fuse the pyrimidine ring.

Amine Functionalization : Introduce the N-phenyl group via Buchwald-Hartwig coupling or nucleophilic substitution .
Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Final purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amine and pyrimidine N) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps (~4.5 eV), and predict reactivity .

Advanced Research Questions

Q. What experimental designs are critical for evaluating its enzyme inhibition mechanisms (e.g., kinase targets)?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant CDK9 or Aurora kinases.
    • Dose-Response : Test 0.1–100 µM concentrations to calculate IC50_{50}.
    • Selectivity Screening : Compare inhibition across a panel of 50+ kinases to identify off-target effects .
  • Structural Biology : Co-crystallize the compound with CDK9 to resolve binding modes (e.g., methoxy groups in hydrophobic pockets) .
  • Data Interpretation : Use GraphPad Prism for nonlinear regression analysis of inhibition curves. Report contradictions (e.g., IC50_{50} discrepancies across cell lines) with statistical validation (p < 0.05) .

Q. How can researchers address contradictions in reported biological activity (e.g., apoptosis vs. anti-proliferation)?

Methodological Answer:

  • Hypothesis-Driven Replication : Repeat assays in standardized conditions (e.g., MTT assay for cytotoxicity, flow cytometry for apoptosis).
  • Variable Control :
    • Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) with matched genetic backgrounds.
    • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain models .
  • Cross-Study Comparison : Perform meta-analysis of published data (e.g., PubChem BioAssay) to identify trends (e.g., higher activity in p53-mutant cells) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

  • Absorption/Distribution :
    • Caco-2 Permeability Assay : Measure Papp_{app} values to predict oral bioavailability.
    • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (target >10% for efficacy) .
  • Metabolism :
    • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to flag drug-drug interaction risks.
    • Metabolite ID : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation products) .
  • Toxicity :
    • hERG Inhibition : Patch-clamp assays to assess cardiac liability (IC50_{50} >30 µM preferred) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer:

  • Core Modifications :
    • Replace 3,4-dimethoxyphenyl with fluorinated or nitro groups to enhance π-π stacking.
    • Substitute N-phenyl with heteroaryl groups (e.g., pyridyl) to improve solubility .
  • Functional Group Additions :
    • Introduce sulfonamide or carbamate groups at the 7-amine position to modulate logP (target 2–3).
  • Data-Driven Design :
    • Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with CDK9 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.